Home > Products > Screening Compounds P104845 > 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide -

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Catalog Number: EVT-3594579
CAS Number:
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a phthalimide derivative studied for its potential to treat sickle cell disease (SCD). [ [, ] ] It exhibits non-genotoxic properties in vivo, making it a promising candidate for safer treatment compared to the current standard, hydroxyurea. [ [] ] The compound induces fetal hemoglobin (HbF) production, a therapeutic strategy for managing SCD. [ [] ]

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

Similar to the methyl analog, (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is another phthalimide derivative investigated for its potential in treating SCD. [ [, ] ] It also demonstrates non-genotoxic properties in vivo, making it a safer alternative to hydroxyurea for SCD treatment. [ [] ] It induces HbF, signifying its potential therapeutic value. [ [] ]

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate is yet another phthalimide derivative evaluated for its potential in treating SCD. [ [, ] ] It also demonstrates non-genotoxic properties in vivo, contributing to its potential as a safer alternative to hydroxyurea. [ [] ] It induces HbF, suggesting its potential therapeutic value in managing SCD. [ [] ]

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate, similar to its analogs, is a phthalimide derivative evaluated for its potential in treating SCD. [ [, ] ] It also demonstrates non-genotoxic properties in vivo, making it a potential safer alternative to hydroxyurea for SCD treatment. [ [] ] This compound induces HbF, highlighting its potential therapeutic value. [ [] ] Moreover, it effectively suppresses cytokine production from LPS-stimulated monocytes, indicating anti-inflammatory activity. [ [] ]

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate is a phthalimide derivative studied for its potential in treating SCD. [ [, ] ] It demonstrates non-genotoxic properties in vivo, suggesting a safer treatment option compared to hydroxyurea. [ [] ] This compound also induces HbF, further supporting its potential therapeutic value in managing SCD. [ [] ] Additionally, it potently suppresses cytokine production in LPS-stimulated monocytes, indicating anti-inflammatory activity. [ [] ]

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

While not directly containing a phthalimide moiety, 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a potent mGluR5 PAM that binds to the MPEP site. [ [, ] ] This compound selectively potentiates mGluR5-mediated responses in midbrain neurons. [ [] ] Research suggests that interaction with the MPEP site is crucial for allosteric potentiation of mGluR5 by VU-29 and related compounds. [ [] ]

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Similar to VU-29, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a non-phthalimide mGluR5 PAM that binds to the MPEP site. [ [, ] ] Research indicates that CDPPB analogs bind to the MPEP site with affinities correlated to their potencies as mGluR5 potentiators. [ [] ] The interaction with the MPEP site is essential for the allosteric potentiation of mGluR5 by CDPPB and its analogs. [ [] ]

3,3′-Difluorobenzaldazine (DFB)

3,3′-Difluorobenzaldazine (DFB), another non-phthalimide compound, acts as a selective allosteric potentiator of mGluR5. [ [, , ] ] DFB induces parallel leftward shifts in the concentration-response curve to agonists, potentiating mGluR5-mediated responses. [ [] ] It also potentiates NMDA receptor currents in hippocampal slices induced by threshold levels of DHPG, showing its efficacy in native systems. [ [] ]

Thalidomide

Thalidomide, a well-known immunomodulatory drug, is the parent compound of many phthalimide derivatives explored for various therapeutic applications. [ [, , ] ] It has potent anti-inflammatory properties, inhibiting cytokine release from activated monocytes and suppressing adhesion molecule expression on vascular endothelium. [ [] ] These properties are attributed to its phthalimide ring. [ [] ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) is a lipophilic derivative of thalidomide designed to enhance its characteristics and efficacy. [ [, ] ] It exhibits immunomodulatory and anti-inflammatory effects. [ [, ] ] Studies have shown that 6P interacts with bovine serum albumin (BSA) through spontaneous binding involving van der Waals forces and hydrogen bonding. [ [] ] This interaction highlights the potential for 6P to be transported and distributed within the body. [ [] ]

Properties

Product Name

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)12-5-3-6-13(11-12)23-16(25)9-4-10-24-17(26)14-7-1-2-8-15(14)18(24)27/h1-3,5-8,11H,4,9-10H2,(H,23,25)

InChI Key

RVCCUGFEEFONKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.